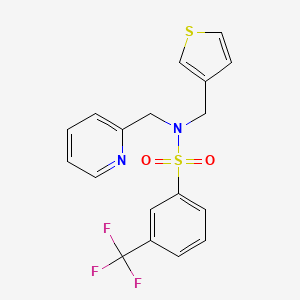

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)15-4-3-6-17(10-15)27(24,25)23(11-14-7-9-26-13-14)12-16-5-1-2-8-22-16/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXHBXRWLHGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, drawing on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 396.45 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F3N3O2S |

| Molecular Weight | 396.45 g/mol |

| IUPAC Name | This compound |

| LogP | 2.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine and thiophene rings facilitates hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. This compound may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that related compounds had minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 200 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar sulfonamide derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives with trifluoromethyl groups have been shown to inhibit cell proliferation in breast cancer models, with IC50 values indicating significant potency .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Compounds in this class have been reported to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism for treating inflammatory diseases .

Case Studies

- Antituberculosis Activity : A series of studies evaluated the antituberculosis activity of structurally similar compounds, revealing that modifications in the pyridine ring significantly influenced efficacy. Compounds with a pyridine substitution exhibited MIC values as low as 12.5 µg/mL against M. tuberculosis, indicating a strong potential for further development .

- Cytotoxicity Profiling : In vitro studies assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated that specific modifications enhanced cytotoxicity, with some derivatives achieving IC50 values below 50 µM .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives similar to N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, as promising antiviral agents. These compounds have shown effectiveness against various viral infections, including HIV and influenza viruses. For instance, certain pyridine derivatives have demonstrated significant inhibitory effects on reverse transcriptase, a key enzyme in the replication of HIV .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Sulfonamide derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. A related study found that compounds with thiophene and pyridine moieties exhibited substantial anticancer activity against breast cancer cell lines such as MCF-7 and HeLa .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, sulfonamides can interfere with folate synthesis in bacteria and cancer cells, leading to growth inhibition.

Material Science Applications

Polymer Chemistry

this compound can be utilized in the development of functional polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research indicates that sulfonamide-based polymers exhibit improved mechanical properties and processability, making them suitable for various industrial applications .

Photocatalytic Applications

The compound's ability to generate N-centered radicals under light exposure opens avenues for photocatalytic applications. This property can be harnessed in organic synthesis, particularly in the formation of complex molecular structures through multicomponent reactions .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted by Ndungu et al. explored the structure-activity relationship (SAR) of pyridine derivatives against HIV. The results indicated that modifications at the N-position significantly enhanced antiviral activity, suggesting that similar modifications to this compound could yield potent antiviral agents .

Case Study 2: Anticancer Screening

El-Kashef et al. synthesized a series of thiazolidinone derivatives that included thiophene and pyridine groups. Their findings demonstrated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, supporting the hypothesis that similar structural motifs in this compound could lead to effective anticancer agents .

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of pyridine and thiophene intermediates via Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to assemble the heterocyclic framework .

- Step 2 : Introduction of the trifluoromethyl group using reagents like CF₃Cu or TMSCF₃ under nucleophilic/electrophilic conditions .

- Step 3 : Sulfonamide bond formation by reacting the amine intermediates with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., NaH or Et₃N) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity .

- FTIR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and stereochemistry .

Q. What in vitro assays are used to screen its antimicrobial activity?

- Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Agar diffusion assays to assess zone-of-inhibition profiles .

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for industrial-scale production?

Strategies include:

- Continuous flow chemistry to improve reaction efficiency and scalability .

- High-throughput catalyst screening (e.g., Pd/Xantphos systems for cross-coupling steps) .

- Solvent optimization (e.g., replacing DMF with cyclopentyl methyl ether for greener synthesis) .

- Automated purification systems (e.g., simulated moving bed chromatography) .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Rigorous HPLC analysis (≥99% purity) and elemental analysis reduce batch-to-batch variability .

- Assay conditions : Standardizing protocols (e.g., fixed inoculum size, pH, and incubation time) minimizes variability .

- Structural analogs : Comparative studies with derivatives (e.g., replacing thiophene with furan) isolate structure-activity relationships (SAR) .

Q. What computational methods elucidate its structure-activity relationship (SAR)?

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with targets like bacterial enzymes (e.g., dihydropteroate synthase) .

- QSAR modeling using descriptors like logP, polar surface area, and H-bond acceptors to correlate electronic properties with bioactivity .

- DFT calculations to map electrostatic potential surfaces and identify reactive sites .

Q. How does the trifluoromethyl group enhance metabolic stability and bioactivity?

- Lipophilicity : The -CF₃ group increases logP, improving membrane permeability .

- Metabolic resistance : Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes .

- Electronic effects : Electron-withdrawing -CF₃ stabilizes the sulfonamide’s negative charge, enhancing target binding .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Low solubility : Co-crystallization with co-solvents (e.g., DMSO/water mixtures) improves crystal growth .

- Twinned crystals : SHELXL’s TWIN refinement mode resolves overlapping diffraction patterns .

- Thermal motion : Data collection at cryogenic temperatures (100 K) reduces atomic displacement artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.